molecular formula C18H19FN2O4 B2763190 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea CAS No. 1421505-92-1

1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea

Cat. No.: B2763190
CAS No.: 1421505-92-1
M. Wt: 346.358
InChI Key: LZEWPYMMSOOHGS-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea is a synthetic organic compound characterized by its unique structural components, including a benzo[d][1,3]dioxole moiety, a hydroxypropyl group, and a fluorobenzyl urea fragment. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea typically involves multiple steps:

  • Formation of the Benzo[d][1,3]dioxole Intermediate:

    • Starting with catechol, the benzo[d][1,3]dioxole ring is formed through a cyclization reaction with formaldehyde under acidic conditions.
  • Hydroxypropylation:

    • The benzo[d][1,3]dioxole intermediate is then reacted with an epoxide, such as glycidol, to introduce the hydroxypropyl group.
  • Urea Formation:

    • The hydroxypropyl intermediate is treated with 4-fluorobenzyl isocyanate to form the final urea compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity, utilizing large-scale reactors and continuous flow processes to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or neurological disorders.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea exerts its effects involves interaction with specific molecular targets:

    Molecular Targets: Enzymes or receptors that are critical in disease pathways.

    Pathways Involved: Inhibition of enzyme activity or modulation of receptor signaling pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-chlorobenzyl)urea
  • 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-methylbenzyl)urea

Uniqueness: 1-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(4-fluorobenzyl)urea is unique due to the presence of the fluorobenzyl group, which can significantly influence its biological activity and chemical reactivity compared to its analogs with different substituents.

Properties

IUPAC Name

1-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3-[(4-fluorophenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4/c19-14-4-1-12(2-5-14)10-21-18(23)20-8-7-15(22)13-3-6-16-17(9-13)25-11-24-16/h1-6,9,15,22H,7-8,10-11H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEWPYMMSOOHGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(CCNC(=O)NCC3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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